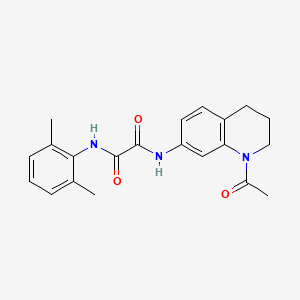

N-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N'-(2,6-dimethylphenyl)oxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N'-(2,6-dimethylphenyl)oxamide, also known as AQ-1S, is a novel compound that has gained attention in the scientific community due to its potential applications in various fields. AQ-1S is a quinoline derivative that has been synthesized through a multi-step process involving the reaction of 7-chloroquinoline with 2,6-dimethylaniline, followed by acetylation and oximation.

Wissenschaftliche Forschungsanwendungen

Structural Analysis and Synthesis Techniques

Crystal Structure and DFT Studies : The crystalline structure of related quinoline derivatives has been thoroughly analyzed, revealing that the crystal packing is predominantly controlled by hydrogen bond interactions. Molecular geometry optimizations conducted using DFT methods provide insights into the electronic properties and theoretical spectra, which closely match experimental observations (Polo-Cuadrado et al., 2021).

Diversity-Oriented Synthesis : Research has demonstrated the efficient synthesis of substituted pyridines and dihydro-6H-quinolin-5-ones, highlighting the use of nontoxic cerium catalysts. This approach underscores the compound's versatility in generating a wide array of analogues with potential biological activities (Kantevari et al., 2011).

Biological Activities and Potential Applications

Antitubercular Activity : Certain analogues have been synthesized and evaluated for their antitubercular activity against Mycobacterium tuberculosis, with some showing promising results. This highlights the compound's potential in developing new antitubercular agents (Kumar et al., 2014).

Cytotoxic and Anticancer Properties : Related compounds have shown cytotoxic activity against various cancer cell lines. For instance, carboxamide derivatives of benzo[b][1,6]naphthyridines have been tested for their growth inhibitory properties, demonstrating significant cytotoxicity and potential as anticancer agents (Deady et al., 2003).

Antioxidant, Anti-inflammatory, and Antimicrobial Activities : Azoimine quinoline derivatives have been synthesized and evaluated, showing greater antioxidant potential at very low concentrations compared to ascorbic acid. These derivatives also exhibit variable activity against bacteria and fungi, in addition to notable anti-inflammatory activity, suggesting their broad therapeutic potential (Douadi et al., 2020).

Eigenschaften

IUPAC Name |

N-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N'-(2,6-dimethylphenyl)oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23N3O3/c1-13-6-4-7-14(2)19(13)23-21(27)20(26)22-17-10-9-16-8-5-11-24(15(3)25)18(16)12-17/h4,6-7,9-10,12H,5,8,11H2,1-3H3,(H,22,26)(H,23,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPWGISFBQNOTFU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)NC(=O)C(=O)NC2=CC3=C(CCCN3C(=O)C)C=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(pyridin-4-yl)methyl]-1H-indole-2-carboxylic acid](/img/structure/B3008243.png)

![2-[5-(4-methoxyphenyl)-7-methyl-3-oxo[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl]-N-(4-methylphenyl)acetamide](/img/structure/B3008245.png)

![N-(2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B3008247.png)

![N-(7-methylbenzo[1,2-d:4,3-d']bis(thiazole)-2-yl)isoxazole-5-carboxamide](/img/structure/B3008248.png)

![Ethyl 2-[2-(4-chlorophenyl)-5-methyl-1,3-thiazol-4-yl]acetate](/img/structure/B3008249.png)

![N-[3-(4-bromophenyl)-4-cyano-1,2-oxazol-5-yl]-4-chlorobenzamide](/img/structure/B3008251.png)

![(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)(o-tolyl)methanone](/img/structure/B3008252.png)

![3-[(3-Methylphenoxy)methyl]-6-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B3008253.png)

![2-fluoro-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide](/img/structure/B3008261.png)

![5-((3,4-Difluorophenyl)(4-phenylpiperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B3008263.png)